![molecular formula C13H13ClN2O2 B12111259 N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is an organic compound that belongs to the class of amides. It features a 4-chlorophenyl group, a furan-2-ylmethyl group, and an acetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide typically involves the following steps:
Starting Materials: 4-chloroaniline, furan-2-carbaldehyde, and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chloro-phenyl)-acetamide: Lacks the furan-2-ylmethyl group.
N-(4-Methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide: Has a methyl group instead of a chloro group.
N-(4-Chloro-phenyl)-2-[(thiophen-2-ylmethyl)-amino]-acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is unique due to the combination of the 4-chlorophenyl group and the furan-2-ylmethyl group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13ClN2O2 |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(furan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17) |
Clave InChI |
JHWZITHTSIBTRR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


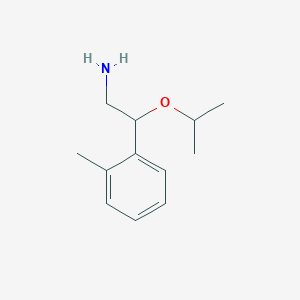
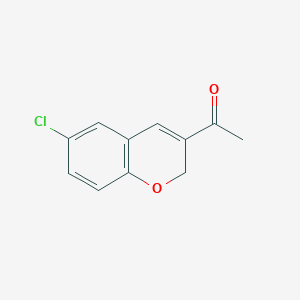
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)


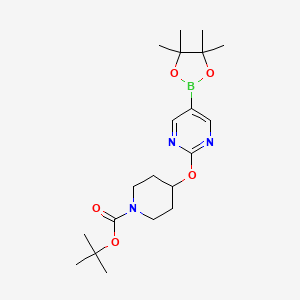

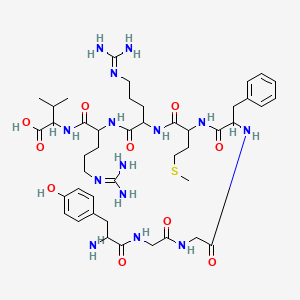
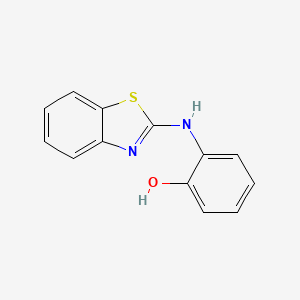


![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)
